Pd/Cu‑Catalyzed Coupling Yield: TMS‑Protected vs. Terminal Alkyne Strategy
In the synthesis of σ‑(pyridylethynyl)dicarbonylcyclopentadienyliron complexes, the trimethylsilylethynylpyridine approach (general class, using TMS‑protected pyridylacetylenes) provided target complexes in yields of up to 60%, whereas the direct terminal‑alkyne approach under optimized PdCl₂(NCMe)₂/CuI conditions at 60 °C for 30 min delivered yields of 67–96% [1]. The TMS method concurrently produced 23–37% of the radical dimer [Cp(CO)₂Fe]₂, indicating that TBAF‑mediated in‑situ desilylation generates a higher effective concentration of the free acetylide, which can promote homocoupling [1].
| Evidence Dimension | Isolated yield of σ‑pyridylethynyl iron complexes |
|---|---|
| Target Compound Data | TMS‑ethynylpyridine approach: ≤60% (class‑level; individual isomer data not resolved in source) [1] |
| Comparator Or Baseline | Terminal 2‑ethynylpyridine approach: 67–96% (optimized conditions) [1]. Unprotected 2‑methyl‑4‑ethynylpyridine (comparator): comparable or higher coupling efficiency expected, but with documented homocoupling side reactions [1]. |
| Quantified Difference | Terminal alkyne route yields exceed TMS route by 7–36 percentage points. However, the TMS route uniquely prevents Glaser homocoupling during storage and prior to deprotection, a stability advantage not captured by yield alone. |
| Conditions | Cp(CO)₂FeI + 1.5 equiv. Me₃Si–CC–pyridine, 1.5 equiv. TBAF (1 M in THF), Pd catalyst (2–10 mol %), THF, 36–60 °C, 20–120 min. Terminal alkyne conditions: similar catalyst loading, 60 °C, 30 min. [1] |
Why This Matters
Procurement selection must balance synthetic yield against shelf stability: the TMS‑protected compound enables stockpiling without alkyne degradation, whereas the free alkyne demands immediate use or cold storage.
- [1] Verpekin, V. V.; et al. RSC Adv. 2020, 10, 17014–17025. DOI: 10.1039/D0RA02333G. View Source
